1-Methyl-4-(thiophen-2-yl)piperidin-4-ol
Description
Significance of Piperidine (B6355638) and Thiophene (B33073) Scaffolds in Organic and Medicinal Chemistry Research
In the fields of organic and medicinal chemistry, certain molecular frameworks, known as scaffolds, appear frequently in biologically active compounds. The piperidine and thiophene rings are two such "privileged" scaffolds, valued for their versatile physicochemical properties and their prevalence in numerous pharmaceuticals. nih.gov
The piperidine ring is a six-membered heterocycle containing a nitrogen atom. nih.gov This saturated structure provides a three-dimensional geometry that can facilitate complex and specific interactions with biological targets, an advantage not always offered by flat aromatic rings. lifechemicals.com The piperidine moiety is a cornerstone in drug design, present in over 100 commercially available drugs spanning a wide array of therapeutic classes, including anesthetics, antihistamines, antipsychotics, and cardiovascular agents. nih.govlifechemicals.com It is also a key component of many biologically active natural alkaloids, such as morphine and atropine. nih.gov The nitrogen atom within the piperidine ring can significantly influence a molecule's solubility and its ability to interact with receptors. nih.gov
Thiophene is a five-membered, sulfur-containing aromatic heterocycle. nih.gov It is considered a bioisostere of the phenyl ring, meaning it can often substitute a benzene (B151609) ring in a drug molecule without losing biological activity, a common strategy in structure-activity relationship (SAR) studies. nih.gov The sulfur atom in the thiophene ring can enhance drug-receptor interactions through potential hydrogen bonding. nih.gov The thiophene nucleus is found in numerous FDA-approved drugs and is recognized for its electron-rich nature and its capacity to interact with diverse biological targets. nih.gov Its structural versatility makes it a valuable component for medicinal chemists. nih.gov
The combination of these two scaffolds in a single molecule is a strategic approach in drug discovery, aiming to leverage the beneficial properties of both the three-dimensional piperidine structure and the unique electronic and binding characteristics of the thiophene ring.
Overview of 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol within Related Chemical Space
This compound is a tertiary alcohol that incorporates both the 1-methylpiperidine (B42303) and the thiophene-2-yl moieties. Its structure is defined by a piperidine ring with a methyl group attached to the nitrogen atom (N-methylpiperidine) and a hydroxyl group and a thiophene ring attached to the same carbon atom at the 4-position.
The synthesis of such a compound would typically involve the reaction of 1-methyl-4-piperidone (B142233) with a 2-thienyl organometallic reagent, such as 2-thienyllithium (B1198063) or a 2-thienyl Grignard reagent. This type of nucleophilic addition to a ketone is a fundamental transformation in organic synthesis. The starting material, 1-methyl-4-piperidone, is a key intermediate in the synthesis of many pharmaceuticals, including fentanyl analogues. researchgate.net
The chemical space surrounding this compound includes a variety of structurally related compounds that have been subjects of scientific research. These analogues highlight the modular nature of drug design, where different functional groups are combined to explore their collective impact on biological activity.
Table 1: Examples of Structurally Related Compounds and their Research Context
| Compound Name | Structural Similarity | Research Context | Citation |
|---|---|---|---|
| (4-Hydroxy-1-methyl-4-(thiophen-2-yl)piperidin-3-yl)(thiophen-2-yl)methanone | Features the core 1-methyl-4-hydroxypiperidine and thiophene at the 4-position, with an additional thiophene-carbonyl group. | Listed as a chemical entity with predicted physicochemical properties. | chembk.com |
| 4-(1-Methylpiperidin-4-yl)-9,10-dihydro-4H-benzo acs.orgresearchgate.netcyclohepta[1,2-b]thiophen-4-ol | Contains the 1-methyl-4-hydroxypiperidine core attached to a larger, tricyclic thiophene-containing system. | An impurity of Ketotifen, an antihistamine. | pharmaffiliates.com |
| 4-(Thiophen-2-ylmethyl)piperidin-4-ol | Features a piperidin-4-ol with a thiophene ring, but lacks the N-methyl group and has a methylene (B1212753) spacer. | Catalogued as a heterocyclic building block for chemical synthesis. | moldb.com |
| 4-(Piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline analogues | Combines piperidine and thiophene moieties within a larger quinoline (B57606) framework. | Synthesized and studied for their antiproliferative (anticancer) activity. | researchgate.net |
Rationale for Academic Investigation of this compound
The academic investigation of a specific molecule like this compound is driven by the established pharmacological importance of its constituent parts. The fusion of the piperidine and thiophene scaffolds suggests potential for a range of biological activities, making it a target for discovery-phase research.
The primary rationale stems from the proven track record of these scaffolds in neuropharmacology. Piperidine derivatives are central to the development of potent analgesics. For instance, the 4-anilido-piperidine structure is the foundation for the fentanyl class of opioids. researchgate.net Furthermore, piperidine-containing compounds have been investigated as monoamine oxidase (MAO) inhibitors for potential use in treating neurodegenerative diseases. acs.org The addition of the thiophene ring, a known pharmacophore that can modulate receptor binding and physicochemical properties, could lead to novel compounds with unique central nervous system activities.
Another area of interest is oncology. Researchers have synthesized and evaluated compounds combining piperidine and thiophene rings, such as 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline derivatives, which have shown inhibitory effects on the growth of human cancer cell lines. researchgate.net This suggests that the basic scaffold of this compound could serve as a starting point for developing new antiproliferative agents.
Finally, the versatility of the thiophene and piperidine scaffolds in other therapeutic areas, such as their use in antihistamines and as receptor agonists for metabolic diseases like diabetes, provides a broad basis for investigation. pharmaffiliates.commdpi.com The synthesis and biological screening of this compound would be a logical step in the exploration of new chemical entities with therapeutic potential.
Table 2: Predicted Physicochemical Properties for a Structurally Similar Compound The following data are predicted properties for the closely related compound (4-Hydroxy-1-methyl-4-(thiophen-2-yl)piperidin-3-yl)(thiophen-2-yl)methanone. chembk.com These predictions offer an approximation of the likely physicochemical characteristics of this compound.
| Property | Predicted Value |
| Molecular Formula | C15H17NO2S2 |
| Molar Mass | 307.43 g/mol |
| Density | 1.318±0.06 g/cm³ |
| Boiling Point | 485.0±45.0 °C |
| pKa | 12.82±0.40 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-thiophen-2-ylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-11-6-4-10(12,5-7-11)9-3-2-8-13-9/h2-3,8,12H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGGTDCBUKZKQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for 1 Methyl 4 Thiophen 2 Yl Piperidin 4 Ol
Retrosynthetic Analysis of 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol
A retrosynthetic analysis of the target molecule, this compound, identifies the most logical bond disconnections to reveal plausible starting materials. The key structural feature is the tertiary alcohol at the C4 position of the piperidine (B6355638) ring. This suggests a disconnection via a nucleophilic addition to a ketone, a foundational strategy in organic synthesis.
The primary disconnection is at the C4-carbon and the thiophene (B33073) ring, which points to a Grignard reaction. This approach envisions the reaction between a thiophenyl Grignard reagent and a suitable piperidone precursor. Specifically, the retrosynthesis breaks down the target molecule as follows:
Target Molecule: this compound
Disconnection 1 (C-C bond): This disconnection breaks the bond between the piperidine C4 and the thiophene C2 position.
Synthons: A 2-thienyl anion equivalent (e.g., 2-thienylmagnesium bromide) and a 1-methylpiperidin-4-one cation equivalent.
Synthetic Equivalents: 2-Bromothiophene (B119243) (for the Grignard reagent) and 1-Methylpiperidin-4-one.
This retrosynthetic pathway is highly convergent and utilizes readily available starting materials. The core of this strategy lies in the formation of the piperidin-4-ol scaffold, for which numerous synthetic methods have been developed.
Classical and Modern Synthetic Approaches to the Piperidin-4-ol Core
The piperidine ring is a prevalent scaffold in many biologically active molecules. enamine.netenamine.net Its synthesis, and particularly that of 4-substituted piperidinols, has been the subject of extensive research.
Grignard Reactions for Tertiary Alcohol Formation
The addition of organometallic reagents, such as Grignard reagents, to ketones is a fundamental and widely used method for constructing tertiary alcohols. khanacademy.org In the context of this compound, the key step is the nucleophilic addition of a 2-thienyl Grignard reagent to 1-methylpiperidin-4-one. google.com
The Grignard reagent, typically 2-thienylmagnesium bromide, is prepared by reacting 2-bromothiophene with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). acechemistry.co.uk This organometallic species then attacks the electrophilic carbonyl carbon of 1-methylpiperidin-4-one. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol. masterorganicchemistry.commasterorganicchemistry.com A patent for related compounds describes subjecting an appropriately substituted 2-bromo-thiophene to a Grignard reaction, which adds to a 4-piperidone (B1582916) carbamate (B1207046) to afford the desired tertiary alcohol. google.com
Table 1: Representative Grignard Reaction for Piperidin-4-ol Synthesis
| Reactant 1 | Reactant 2 | Product | Conditions | Reference |
|---|---|---|---|---|
| 2-Bromothiophene | 1-Methylpiperidin-4-one | This compound | 1. Mg, THF (anhydrous) 2. Acidic workup (e.g., aq. NH₄Cl) | google.com |
This method is highly efficient and provides a direct route to the target structure. The primary challenge lies in ensuring completely anhydrous conditions, as Grignard reagents are highly reactive towards water. acechemistry.co.uk
Strecker-Type Condensations and Analogues for Piperidone Derivatives
While the Grignard reaction typically uses a pre-existing piperidone, the synthesis of the piperidone core itself can be achieved through various methods. The Strecker synthesis, traditionally used for preparing α-amino acids from aldehydes or ketones, can be adapted to create precursors for piperidine rings. organic-chemistry.orgwikipedia.org
An optimized Strecker-type condensation of a piperidone, such as 1-benzylpiperidin-4-one, with an amine (e.g., aniline) and a cyanide source (e.g., HCN or NaCN) yields an α-aminonitrile. researchgate.net This intermediate can then undergo further transformations. For instance, selective hydrolysis can convert the nitrile group into an amide or a carboxylic acid. researchgate.net While not a direct route to this compound, these Strecker-derived intermediates are valuable for creating a diverse range of functionalized piperidines. A modified Strecker synthesis using piperazines as the amine component has also been reported to produce α-aminoalkylnitriles in quantitative crude yields. lookchem.com
Table 2: Strecker-Type Reaction for Piperidine Functionalization
| Ketone | Amine | Cyanide Source | Product | Reference |
|---|---|---|---|---|
| 1-Benzylpiperidin-4-one | Aniline | HCN | 1-Benzyl-4-phenylaminopiperidine-4-carbonitrile | researchgate.net |
Enamine Chemistry in Piperidine Synthesis
Enamine chemistry offers another versatile approach to synthesizing and functionalizing piperidine rings. wikipedia.org Enamines, formed from the reaction of a secondary amine like piperidine with a ketone, can act as nucleophiles in alkylation and acylation reactions, known as the Stork enamine alkylation. wikipedia.org
In the synthesis of the piperidine core, enamines can be used as key intermediates. For example, enamines derived from piperidones can be functionalized at the α-carbon. More elaborately, endocyclic enamines can undergo electrophilic addition and cyclization reactions to form substituted piperidines. researchgate.net While this is a more indirect route to the specific target molecule, it highlights the broad utility of enamine chemistry in constructing complex piperidine-containing structures.
Cyclization Reactions in Piperidine Ring Formation
The formation of the piperidine ring itself is often accomplished through intramolecular cyclization reactions. mdpi.comnih.gov These methods involve constructing a linear precursor containing a nitrogen atom and a suitable electrophilic or reactive site, which then cyclizes to form the six-membered ring.
Several strategies exist for piperidine ring cyclization:
Reductive Amination: A common method involves the intramolecular reductive amination of an amino-aldehyde or amino-ketone. nih.gov
Aza-Michael Addition: Intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl system can effectively form the piperidine ring. mdpi.com
Radical Cyclization: Radical-mediated cyclization of unsaturated amines provides another route, often utilizing metal catalysts or photoredox conditions. mdpi.comorganic-chemistry.org
Diels-Alder Reactions: Aza-Diels-Alder reactions, involving azadienes and dienophiles, can construct highly substituted piperidine derivatives, which can be precursors to piperidones. researchgate.net
These cyclization strategies are fundamental to building the piperidine scaffold from acyclic starting materials, which can then be further elaborated using methods like the Grignard reaction described previously.
Regioselective Functionalization of the Thiophene Moiety
The thiophene ring in this compound presents opportunities for further derivatization. The regioselectivity of electrophilic substitution on the thiophene ring is well-established, but modern C-H functionalization techniques have provided more versatile and direct methods for modification.
Thiophene is an electron-rich heterocycle, and electrophilic aromatic substitution typically occurs at the C2 position, or at the C5 position if C2 is blocked. For the target molecule, the C2 position is already substituted. The remaining positions (C3, C4, and C5) are available for functionalization.
Modern catalytic methods allow for the direct and regioselective C-H functionalization of the thiophene ring. acs.orgrsc.org
Directed C-H Activation: By employing a directing group, it is possible to selectively functionalize the thiophene ring at specific positions. For example, rhodium-catalyzed C-H activation can be directed to achieve arylation or bromination at defined locations. acs.orgacs.org
Metalation: Regioselective metalation using strong bases like TMP-metal bases (TMP = 2,2,6,6-tetramethylpiperidyl) followed by trapping with an electrophile allows for the precise introduction of functional groups at various positions on the thiophene ring. nih.govresearchgate.net
These advanced strategies could be applied to this compound or its precursors to generate a library of analogues with modified thiophene moieties, which is a common strategy in medicinal chemistry to explore structure-activity relationships.
Table 3: Mentioned Chemical Compounds
| Compound Name | Chemical Structure/Formula |
|---|---|
| This compound | C₁₀H₁₅NOS |
| 1-Methylpiperidin-4-one | C₆H₁₁NO |
| 2-Bromothiophene | C₄H₃BrS |
| 2-Thienylmagnesium bromide | C₄H₃BrMgS |
| Diethyl ether | (C₂H₅)₂O |
| Tetrahydrofuran (THF) | C₄H₈O |
| 1-Benzylpiperidin-4-one | C₁₂H₁₅NO |
| Aniline | C₆H₅NH₂ |
| Hydrogen Cyanide (HCN) | HCN |
| 1-Benzyl-4-phenylaminopiperidine-4-carbonitrile | C₁₉H₂₁N₃ |
Strategies for N-Methylation of the Piperidine Nitrogen
The introduction of a methyl group onto the piperidine nitrogen is a critical step in the synthesis of the title compound. This transformation can be achieved either by starting with a pre-methylated precursor or by methylating the secondary amine of a piperidine ring.
One of the most common and efficient methods for the N-methylation of secondary amines like piperidine is the Eschweiler-Clarke reaction . wikipedia.orgjk-sci.com This reaction utilizes an excess of formic acid and formaldehyde (B43269) to methylate primary or secondary amines. The process involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, acting as a hydride donor. A key advantage of this method is that it prevents over-alkylation, ceasing at the tertiary amine stage and thus avoiding the formation of quaternary ammonium (B1175870) salts. wikipedia.org The reaction is irreversible due to the loss of carbon dioxide gas. wikipedia.org Modified versions of this reaction may substitute formic acid with reagents like sodium cyanoborohydride. wikipedia.org
Reductive amination is another widely used technique. researchgate.net This method involves treating the secondary amine, 4-(thiophen-2-yl)piperidin-4-ol, with formaldehyde to form an intermediate iminium ion, which is then reduced in situ to the N-methyl derivative. A variety of reducing agents can be employed, including sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation. researchgate.netgoogle.com For instance, a one-pot reductive amination using N-methylpiperidine zinc borohydride (B1222165) in methanol (B129727) offers a mild and efficient procedure for the methylation of primary and secondary amines. researchgate.net
Direct alkylation with a methylating agent such as methyl iodide is also a viable, though potentially less selective, method. This reaction is typically performed in the presence of a non-nucleophilic base, like potassium carbonate, to neutralize the hydrogen iodide formed during the reaction. researchgate.net The choice of solvent, such as anhydrous acetonitrile (B52724) or DMF, can influence the reaction's efficiency. researchgate.net
| Method | Reagents | Key Features | Reference |
| Eschweiler-Clarke Reaction | Formic Acid, Formaldehyde | Prevents over-alkylation; irreversible. | wikipedia.orgjk-sci.com |
| Reductive Amination | Formaldehyde, Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) | High efficiency; variety of reducing agents available. | researchgate.netgoogle.com |
| Direct Alkylation | Methyl Iodide, Base (e.g., K₂CO₃) | Simple procedure; may lead to quaternary salt formation without careful control. | researchgate.net |
Novel Synthetic Pathways for this compound
The classical and most direct synthesis of this compound involves the Grignard reaction. This pathway uses 2-thienylmagnesium bromide, prepared from 2-bromothiophene and magnesium, which then acts as a nucleophile attacking the carbonyl carbon of 1-methyl-4-piperidone (B142233). An aqueous workup subsequently protonates the resulting alkoxide to yield the final tertiary alcohol. A patent describes a similar approach where a Grignard reagent from an appropriately substituted 2-bromo-thiophene is added to a 4-piperidone carbamate, followed by hydrolysis to yield 4-hydroxy-4-(thiophen-2-yl)piperidine. google.com
Novel synthetic strategies often focus on building the piperidine ring system with the desired substituents already in place or easily modifiable. For example, intramolecular cyclization reactions are a powerful tool. A process for preparing 4-aryl-3-hydroxymethyl-1-methylpiperidines involves the Michael addition of N-methyl-N-[3-(4-substitutedphenyl)-3-hydroxy]propylamines to acrylates, followed by intramolecular cyclization. google.com Although this produces a different substitution pattern, the underlying strategy of constructing the piperidine ring through cyclization is a key modern approach.
Another innovative approach involves a one-pot Mannich condensation reaction. For instance, the synthesis of 3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl) piperidin-4-one was achieved by reacting 3,4,5-trimethoxybenzaldehyde, methyl isopropyl ketone, and ammonium acetate. nih.gov This piperidin-4-one core can then be a precursor for further modifications, including the introduction of a thiophene group at the 4-position.
Derivatization and Analogue Synthesis of this compound
The structural framework of this compound allows for extensive derivatization to explore structure-activity relationships for various biological targets. Modifications can be made to the thiophene ring, the piperidine nitrogen substituent, and the hydroxyl group.
The thiophene ring is amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups. Halogenation, nitration, and acylation can introduce substituents at the 5-position of the thiophene ring. These substituted thiophenes can then be used in the Grignard synthesis described earlier to produce analogues with modified thiophene moieties. For example, thiophene derivatives are often incorporated into synthetic peptides and other pharmacologically active agents. scirp.org Research on thiophene[3,2-d]pyrimidine-based compounds demonstrates that substitutions on the heterocyclic rings are crucial for biological activity. nih.gov
The N-methyl group can be replaced with a variety of other alkyl or arylalkyl groups. This is typically achieved by starting with 4-(thiophen-2-yl)piperidin-4-ol (the N-demethylated precursor) and performing N-alkylation with different electrophiles (e.g., ethyl bromide, benzyl (B1604629) chloride) in the presence of a base. researchgate.net Alternatively, reductive amination can be performed with various aldehydes or ketones instead of formaldehyde. researchgate.net For example, a series of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives were synthesized to explore their activity as antihypertensive agents, highlighting the importance of the N-substituent. nih.gov
The tertiary hydroxyl group of this compound can undergo several chemical transformations.
Esterification: The alcohol can be acylated to form esters using acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine.
Etherification: Formation of ethers can be achieved, for example, under Williamson ether synthesis conditions, although this is more challenging for tertiary alcohols.
Dehydration: Acid-catalyzed dehydration can lead to the formation of an alkene, 1-methyl-4-(thiophen-2-yl)-1,2,3,6-tetrahydropyridine. This elimination reaction is a common transformation for 4-hydroxy-4-arylpiperidines.
Replacement: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate) and then displaced by a nucleophile, although this can be sterically hindered and prone to elimination side reactions. nih.gov
These transformations are crucial for creating libraries of compounds for pharmacological screening.
While this compound itself is achiral, the introduction of substituents on either the piperidine or thiophene ring can create chiral centers, leading to stereoisomers. The synthesis of specific enantiomers or diastereomers often requires asymmetric synthesis strategies. rsc.org
Chiral pool synthesis, which starts from naturally occurring chiral molecules, is one such strategy. nih.gov For example, chiral amines can be used to induce asymmetry during the formation of the piperidine ring. rsc.org Organocatalytic methods, such as asymmetric [4+2] cycloaddition reactions, have been developed to construct chiral spirocyclic scaffolds, which could be adapted for piperidine synthesis. nih.gov
Computational and Theoretical Chemistry Investigations of 1 Methyl 4 Thiophen 2 Yl Piperidin 4 Ol
Quantum Chemical Calculations
Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule, based on the fundamental principles of quantum mechanics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometry to find the most stable conformation (the lowest energy state) and for analyzing frontier molecular orbitals (FMOs). nih.gov For a molecule like 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p) or 6-31G(d,p), would be performed to establish its three-dimensional structure with high accuracy. nih.govresearchgate.netsysrevpharm.orgnih.gov
The key electronic properties derived from DFT are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive and less stable molecule. researchgate.netnih.gov
For instance, in studies of similar piperidine (B6355638) derivatives, the HOMO-LUMO gap was used to compute various global reactivity descriptors. researchgate.netnih.gov These parameters, summarized in the table below, help quantify the molecule's reactivity profile.
Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |
| Chemical Hardness (η) | η ≈ (I - A) / 2 | Measures the resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates higher reactivity. nih.gov |
| Electronegativity (χ) | χ ≈ (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Chemical Potential (μ) | μ = -χ | Represents the "escaping tendency" of electrons from a system. nih.gov |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. nih.gov |
This table is generated based on methodologies described in cited research for analogous compounds. researchgate.netnih.gov
The analysis of FMOs for this compound would likely show the HOMO density localized on the electron-rich thiophene (B33073) ring, indicating its role as the primary electron donor. The LUMO might be distributed across the piperidine ring and its substituents.
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on theoretical principles without using experimental data. Methods like Hartree-Fock (HF) are used to approximate the many-electron wavefunction. researchgate.net While computationally more demanding than DFT, ab initio methods can provide highly accurate electronic properties. For piperidine and its derivatives, Hartree-Fock calculations have been used alongside DFT to determine molecular geometry and vibrational frequencies. researchgate.net Comparing the results from both methods often shows that DFT functionals like B3LYP provide optimized geometries that align better with experimental values. researchgate.net Employing these high-accuracy methods for this compound would offer a benchmark for validating results from less computationally intensive methods.
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugation, and intramolecular and intermolecular interactions within a molecule. researchgate.netnih.gov It provides a detailed picture of the Lewis structure, including lone pairs and bond orbitals, and analyzes delocalization effects as stabilizing interactions between filled (donor) and empty (acceptor) orbitals. nih.gov
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. nih.gov It is invaluable for predicting how a molecule will interact with other species, particularly in biological systems. researchgate.net The MEP map uses a color scale to denote different electrostatic potential values:
Red/Yellow: Regions of negative potential, rich in electrons, which are susceptible to electrophilic attack. nih.govresearchgate.net
Blue: Regions of positive potential, electron-poor, which are favorable for nucleophilic attack. researchgate.netresearchgate.net
Green: Regions of neutral or zero potential. researchgate.net
For this compound, the MEP map would likely show the most negative potential (red) concentrated around the electronegative oxygen atom of the hydroxyl group and the sulfur atom of the thiophene ring. nih.gov These areas represent the most probable sites for electrophilic interactions, such as hydrogen bonding. chemrxiv.org Conversely, the most positive potential (blue) would be located around the hydrogen atom of the hydroxyl group and the hydrogen atoms attached to the piperidine ring, indicating sites for nucleophilic interactions. nih.govresearchgate.net
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent. nih.gov
An MD simulation of this compound would reveal its conformational landscape. The piperidine ring is known to adopt chair, boat, and twist-boat conformations, and MD simulations can map the transitions between these states and determine their relative populations. uky.edu Furthermore, performing simulations in different solvents (e.g., water, ethanol) would demonstrate how solvent molecules interact with the compound and influence its preferred conformation and dynamic stability. researchgate.net This is crucial for understanding its behavior in a biological medium.
Molecular Docking Studies for Hypothesized Biological Target Interactions (in silico)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is central to structure-based drug design, as it helps identify potential drug candidates by estimating their binding affinity and interaction patterns within the active site of a biological target. nih.gov
Given the structural similarity of this compound to compounds with known biological activities, molecular docking could be used to hypothesize its potential targets. For example, piperidine and thiophene scaffolds are found in compounds targeting various receptors and enzymes, including kinases, proteases, and G-protein coupled receptors. nih.govuky.edualliedacademies.org
In a typical docking study, the 3D structure of a target protein is obtained from a repository like the Protein Data Bank. The ligand, this compound, is then placed into the active site of the protein, and an algorithm calculates the most stable binding poses, ranked by a scoring function (e.g., in kcal/mol). alliedacademies.org A lower binding energy indicates a more favorable and stable interaction. The analysis would also detail the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein. alliedacademies.orgmdpi.com
Table 2: Example of Hypothesized Molecular Docking Results
| Hypothesized Target | Ligand | Binding Affinity (kcal/mol) | Interacting Residues (Example) |
| SARS-CoV-2 Main Protease | This compound | -6.5 to -8.0 | HIS41, CYS145, GLU166 |
| Cancer Osaka Thyroid Kinase | This compound | -7.0 to -9.0 | LEU134, ALA165, ASP270 |
| Dipeptidyl Peptidase-4 (DPP4) | This compound | -7.5 to -9.5 | MET348, SER376, THR351 |
This table is illustrative, showing potential targets and binding scores based on docking studies of structurally related compounds against these proteins. nih.govnih.govalliedacademies.org The specific values would need to be determined by an actual docking simulation.
Ligand-Protein Interaction Profiling
Ligand-protein interaction profiling, primarily conducted through molecular docking simulations, is a computational technique used to predict how a small molecule (ligand) like this compound might bind to a macromolecular target, such as a protein receptor or enzyme. This method places the ligand into the binding site of a protein and evaluates the most likely binding conformation.
The process involves preparing the 3D structures of both the ligand and the protein. Computational tools then explore various orientations of the ligand within the protein's active site, calculating a scoring function to rank the poses based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. For this compound, key structural features would be assessed for their interaction potential:
The hydroxyl (-OH) group: This group can act as both a hydrogen bond donor and acceptor, forming critical connections with amino acid residues in a protein's binding pocket.
The tertiary amine (N-methyl group): The nitrogen atom in the piperidine ring is a potential hydrogen bond acceptor.
The thiophene ring: This aromatic ring can participate in hydrophobic interactions and π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov
While specific docking studies for this compound are not extensively detailed in publicly available literature, research on analogous piperidine-containing molecules demonstrates this methodology. For instance, docking studies on other substituted piperidines have been used to elucidate binding modes with targets like the COVID-19 protease, estrogen receptors, and various kinases. nih.govdoi.org In a hypothetical docking scenario, the stability of the complex formed between this compound and a target protein would be determined by the sum of these interactions.
Binding Affinity Predictions
A direct output of molecular docking is the prediction of binding affinity, which estimates the strength of the interaction between the ligand and its protein target. This is typically expressed as a binding energy score (in kcal/mol) or as a predicted inhibition constant (Ki) or IC50 value. A lower binding energy value indicates a more stable and potentially more potent interaction.
These predictions are crucial for prioritizing compounds in virtual screening campaigns. While specific predicted binding affinities for this compound are not available, the methodology is standard. For example, in studies of structurally related piperidin-4-one derivatives, docking scores were used to identify compounds with the highest predicted potential against human estrogen receptors, which were then prioritized for in vitro testing. doi.org Similarly, research on other piperidine derivatives has used predicted binding affinities to identify potential inhibitors for targets involved in cancer and metabolic disorders. researchgate.net The predicted affinity for this compound would be compared against known inhibitors of a specific target to gauge its potential efficacy.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies (theoretical/in silico)
QSAR and QSPR are computational modeling methods that aim to find a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). mdpi.com These models are built by calculating molecular descriptors for a series of compounds and correlating them with their experimentally determined activities or properties. Once a statistically robust model is created, it can be used to predict the activity of new, untested compounds like this compound. researchgate.netnih.gov
Descriptor Calculation and Correlation
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that describe the physicochemical, electronic, or steric properties of a molecule. For this compound, a wide range of descriptors can be calculated using specialized software. These descriptors are then used to build a regression model that connects them to a specific biological activity.
Commonly calculated descriptors and their significance are outlined in the table below.
| Descriptor Category | Example Descriptor | Description & Relevance |
| Physicochemical | LogP (Octanol-water partition coefficient) | Measures the hydrophobicity of the molecule, affecting its solubility, absorption, and ability to cross cell membranes. |
| TPSA (Topological Polar Surface Area) | Represents the surface area of polar atoms (oxygen, nitrogen). It is a key predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. | |
| Electronic | Dipole Moment | Measures the overall polarity of the molecule, which influences its interaction with polar protein environments. |
| HOMO/LUMO Energies | The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital relate to the molecule's reactivity and ability to participate in charge-transfer interactions. nih.gov | |
| Topological | Molecular Weight (MW) | The mass of the molecule, which is a fundamental property influencing its size and diffusion. |
| Number of Rotatable Bonds | Indicates the conformational flexibility of the molecule, which can impact its ability to fit into a protein's binding site. |
QSAR studies on related piperidine and thiazole (B1198619) derivatives have successfully used such descriptors to build predictive models for activities like H3 receptor antagonism and anticancer effects. derpharmachemica.comekb.eg A validated QSAR model could predict the biological activity of this compound based solely on its calculated descriptors.
Pharmacophore Modeling
Pharmacophore modeling is a technique that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. nih.gov These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings.
For this compound, the key pharmacophoric features would likely be:
A hydrogen bond donor feature from the hydroxyl group.
A hydrogen bond acceptor feature from the hydroxyl oxygen and the piperidine nitrogen.
An aromatic/hydrophobic feature from the thiophene ring.
A pharmacophore model can be generated from a known active ligand or from the ligand-binding site of a protein. This model then serves as a 3D query to search large chemical databases for other molecules that possess the same pharmacophoric features in a similar spatial arrangement. fip.org This process, known as virtual screening, can identify novel and structurally diverse compounds with a high probability of having the desired biological activity. The piperidin-4-one scaffold, a close relative of the core structure of this compound, is recognized as a potent pharmacophore in medicinal chemistry. nih.gov
Mechanistic Chemical Reactivity Studies of 1 Methyl 4 Thiophen 2 Yl Piperidin 4 Ol
Investigation of Functional Group Transformations
The tertiary alcohol at the C4 position of the piperidine (B6355638) ring is a central point of reactivity. Unlike primary and secondary alcohols, it is resistant to oxidation under standard conditions due to the absence of a hydrogen atom on the carbinol carbon. evitachem.com However, it readily participates in substitution and elimination reactions, typically proceeding through a stabilized tertiary carbocation intermediate.
Dehydration: Acid-catalyzed dehydration is a characteristic reaction of tertiary alcohols. Protonation of the hydroxyl group by a strong acid creates a good leaving group (water), which departs to form a tertiary carbocation. Subsequent elimination of a proton from an adjacent carbon atom yields an unsaturated product. In the case of 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol, this would lead to the formation of 1-methyl-4-(thiophen-2-yl)-1,2,3,6-tetrahydropyridine and 1-methyl-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyridine. The regioselectivity of this elimination would be influenced by the stability of the resulting double bond.
Substitution Reactions: The tertiary alcohol can be converted into other functional groups via SN1-type reactions. For instance, treatment with hydrohalic acids (like HBr or HCl) would lead to the corresponding 4-halo-1-methyl-4-(thiophen-2-yl)piperidine. The reaction proceeds through the formation of the stable tertiary carbocation, which is then attacked by the halide nucleophile.
| Reagent | Product | Reaction Type |
| H₂SO₄, Heat | 1-Methyl-4-(thiophen-2-yl)-1,2,3,6-tetrahydropyridine | E1 Elimination |
| HBr | 4-Bromo-1-methyl-4-(thiophen-2-yl)piperidine | SN1 Substitution |
| Acetic Anhydride, Pyridine (B92270) | 4-Acetoxy-1-methyl-4-(thiophen-2-yl)piperidine | Esterification |
This table represents predicted reactions based on the general reactivity of tertiary alcohols.
The thiophene (B33073) ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution. nih.gov The sulfur atom can donate its lone pair of electrons to stabilize the intermediate carbocation (the sigma complex), making thiophene more reactive than benzene (B151609). e-bookshelf.de Substitution typically occurs at the C5 position (ortho to the piperidine substituent), which is the most activated position.
Electrophilic Substitution Reactions: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation are expected to proceed readily on the thiophene ring. The directing effect of the 4-hydroxy-1-methylpiperidin-4-yl substituent, which is weakly activating, would further favor substitution at the C5 position. The specific conditions for these reactions would need to be carefully controlled to avoid side reactions involving the other functional groups. For instance, strong oxidizing conditions used in some nitration or sulfonation reactions could affect the piperidine ring or the tertiary alcohol.
| Electrophile | Predicted Major Product | Reaction Type |
| HNO₃/H₂SO₄ | 1-Methyl-4-(5-nitrothiophen-2-yl)piperidin-4-ol | Nitration |
| Br₂/FeBr₃ | 1-Methyl-4-(5-bromothiophen-2-yl)piperidin-4-ol | Bromination |
| SO₃/H₂SO₄ | 4-Hydroxy-1-methyl-4-(thiophen-2-yl)piperidine-5'-sulfonic acid | Sulfonation |
| CH₃COCl/AlCl₃ | 1-(5-(4-Hydroxy-1-methylpiperidin-4-yl)thiophen-2-yl)ethan-1-one | Friedel-Crafts Acylation |
This table illustrates the expected regioselectivity of electrophilic substitution on the thiophene ring.
The tertiary amine of the piperidine ring is both basic and nucleophilic, allowing for a range of transformations.
N-Oxidation: The nitrogen atom can be oxidized to form the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). This transformation can alter the steric and electronic properties of the molecule.
N-Dealkylation: While the N-methyl group is generally stable, certain reagents can effect its removal. For example, the Von Braun reaction using cyanogen (B1215507) bromide, followed by hydrolysis, could yield the corresponding N-unsubstituted piperidine. More modern methods might involve chloroformates followed by hydrolysis or catalytic approaches.
Quaternization: As a tertiary amine, the piperidine nitrogen can react with alkyl halides to form quaternary ammonium (B1175870) salts. For example, reaction with methyl iodide would yield 1,1-dimethyl-4-hydroxy-4-(thiophen-2-yl)piperidinium iodide.
Reaction Kinetics and Thermodynamics
The kinetics of SN1 reactions at the tertiary alcohol are expected to be first-order with respect to the substrate and independent of the nucleophile concentration. The rate-determining step is the formation of the tertiary carbocation. The stability of this carbocation, which is enhanced by the adjacent thiophene ring, would influence the reaction rate.
For electrophilic substitution on the thiophene ring, the reaction rates are generally faster than those for benzene due to the electron-donating nature of the sulfur atom. e-bookshelf.de The presence of the methyl group on the piperidine nitrogen and the hydroxyl group at the 4-position of the piperidine ring are likely to have a modest electronic effect on the thiophene ring's reactivity.
Thermodynamically, the formation of the dehydrated product, a tetrahydropyridine (B1245486) derivative, is generally favored at higher temperatures due to the increase in entropy.
Catalyst Development for Specific Transformations
While no catalysts have been specifically developed for this compound, related transformations in similar systems provide insights into potential catalytic approaches.
For the synthesis of substituted piperidines, various catalytic methods have been developed, including transition-metal-catalyzed cyclization reactions. nih.govmdpi.com For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, could be employed to introduce the thiophene ring at the 4-position of a suitable piperidone precursor. researchgate.net
In terms of functional group transformations, phase-transfer catalysts could be beneficial in reactions involving the piperidine nitrogen, particularly in biphasic systems. For electrophilic substitutions on the thiophene ring, Lewis acids are commonly used as catalysts in reactions like Friedel-Crafts acylation. The choice of catalyst would need to be carefully optimized to ensure selectivity and avoid undesired side reactions.
Stereoselective and Enantioselective Reactions (if applicable)
The molecule this compound is achiral. However, reactions at the 4-position could potentially create a chiral center if a new, different substituent is introduced. Furthermore, if the piperidine ring were to undergo reactions that introduce substituents at other positions, diastereomers could be formed.
The development of stereoselective syntheses of substituted piperidin-4-ols is an active area of research. nih.gov For instance, diastereoselective reduction of a precursor ketone, 1-methyl-4-(thiophen-2-yl)piperidin-4-one, could potentially lead to the formation of a specific diastereomer if other chiral centers are present. Enantioselective synthesis could be achieved through the use of chiral catalysts or chiral starting materials in the construction of the piperidine ring. nih.gov For example, asymmetric cyclization reactions have been shown to produce enantiomerically enriched piperidine derivatives. acs.org While not directly applicable to the achiral title compound, these principles would be crucial for the synthesis of chiral analogs.
Exploration of Biological Interactions and Mechanistic Insights Non Clinical
In Vitro Receptor Binding Studies for Target Identification
Specific in vitro receptor binding studies for 1-methyl-4-(thiophen-2-yl)piperidin-4-ol are not readily found in the reviewed scientific literature. However, the structural components of the molecule, namely the 1-methyl-4-hydroxypiperidine core and the thiophene (B33073) ring, are present in various biologically active compounds, suggesting potential interactions with several receptor types.
The piperidine (B6355638) scaffold is a common feature in many compounds targeting the central nervous system. For instance, derivatives of 1-methylpiperidin-4-yl have been investigated for their affinity to muscarinic receptors. The thiophene ring is often used in medicinal chemistry as a bioisosteric replacement for a phenyl ring, which can influence receptor binding affinity and selectivity. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, potentially enhancing drug-receptor interactions. nih.gov
Derivatives of piperidine have also been computationally studied for their potential interaction with the ADORA1 receptor, an adenosine (B11128) receptor. researchgate.net Given these precedents, it is plausible that this compound could exhibit affinity for a range of receptors, and comprehensive screening would be necessary for target identification.
Enzyme Inhibition Assays (in vitro)
While there are no specific enzyme inhibition assay results for this compound in the available literature, piperidine derivatives have been identified as inhibitors of various enzymes. A notable example is the inhibition of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis by a series of piperidine derivatives. nih.gov MenA is a key enzyme in the menaquinone biosynthetic pathway, a validated target for tuberculosis therapy. nih.govnih.gov
In a study exploring the structure-activity relationships of a MenA inhibitor scaffold, several piperidine derivatives demonstrated significant inhibitory activity. nih.govnih.gov The potency of these inhibitors was determined in a cell-free prenyltransferase assay, measuring the concentration required to reduce the formation of a radiolabeled product by 50% (IC50). nih.gov The data from these studies on related piperidine compounds suggest that the this compound scaffold could potentially exhibit inhibitory activity against certain enzymes.
Below is a table of MenA inhibitory potencies for some reported piperidine derivatives, illustrating the potential for this class of compounds.
| Compound | MenA IC50 (µM) | Mtb GIC50 (µM) |
| Aromatic Derivative 1 | 13 | 8 |
| Aromatic Derivative 2 | 22 | 10 |
| Bicyclic Analog 1 | >100 | >100 |
| Bicyclic Analog 2 | 50 | 25 |
Cell-Based Assays for Mechanistic Pathway Elucidation
Specific cell-based assay data for this compound is not available. However, such assays are crucial for understanding the cellular effects and mechanism of action of a compound. For instance, a study on novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline derivatives utilized MTT assays to evaluate their antiproliferative activity against various human cancer cell lines, including T-47D, HeLa, HepG2, and MCF-7. researchgate.net These assays measure cell viability and can indicate potential cytotoxic or cytostatic effects.
In another study, a piperidine derivative, 4-methyl-N-(piperidin-1-ylmethylene) benzenesulfonamide (B165840) (PMSA), was shown to inhibit tumor cell proliferation, colony formation, and migration. nih.gov The mechanism was further investigated using flow cytometry to measure reactive oxygen species (ROS) and a malondialdehyde (MDA) detection kit to assess lipid peroxidation, which are hallmarks of ferroptosis. nih.gov Western blotting was also used to determine the expression levels of key proteins in the ferroptosis pathway, such as GPX4 and NRF2. nih.gov These examples highlight the types of cell-based assays that would be necessary to elucidate the mechanistic pathways affected by this compound.
Ligand-Protein Interaction Profiling (experimental, e.g., SPR, ITC)
There is no published experimental ligand-protein interaction profiling data, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), for this compound. These techniques are invaluable for characterizing the binding affinity and thermodynamics of a ligand-protein interaction.
SPR measures the change in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized protein, providing real-time data on association and dissociation rates. This allows for the determination of the equilibrium dissociation constant (KD), a measure of binding affinity.
ITC directly measures the heat change that occurs upon binding of a ligand to a protein in solution. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KA), enthalpy change (ΔH), and stoichiometry of binding (n). From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, offering deeper insights into the driving forces of the interaction.
Hypothetically, if a protein target for this compound were identified through receptor binding or enzyme inhibition assays, SPR and ITC would be the subsequent steps to quantitatively characterize the binding interaction.
Structure-Activity Relationship (SAR) Derivation from in vitro Data
While a specific SAR study for this compound is not available, general SAR principles can be derived from studies on related piperidine and thiophene derivatives.
Impact of Structural Modifications on Biological Activity
The biological activity of piperidine-containing compounds is highly dependent on the nature and position of substituents on the piperidine ring and any attached aromatic systems. For piperine (B192125) derivatives, modifications to the aromatic ring, the conjugated dienone system, or the piperidine ring itself can significantly enhance or abolish bioactivity. researchgate.net
In the context of anesthetic and analgesic properties of ketamine esters, which share a cyclohexanone (B45756) core that is structurally related to the piperidine ring, substitutions on the aromatic ring have shown that 2- and 3-substituted compounds are generally more active than 4-substituted compounds. mdpi.com
For piperidine derivatives targeting MenA, the nature of the aromatic substituent plays a crucial role. Replacement of a larger aromatic system with smaller, substituted phenyl groups can impact both inhibitory potency and lipophilicity. nih.govnih.gov
Elucidation of Key Pharmacophoric Features
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For many biologically active piperidine derivatives, the key pharmacophoric features include a basic nitrogen atom, a hydrophobic aromatic moiety, and often a hydrogen bond donor or acceptor.
In thiophene derivatives, the sulfur atom can act as a hydrogen bond acceptor, contributing to the binding affinity. nih.gov The thiophene ring itself is considered a privileged pharmacophore in medicinal chemistry and is often used as a bioisostere for a phenyl ring, which can improve physicochemical properties and metabolic stability. nih.gov
The combination of the 1-methylpiperidine-4-ol core with a thiophene ring in this compound presents a unique set of pharmacophoric features. The tertiary alcohol can act as a hydrogen bond donor and acceptor, the piperidine nitrogen is a basic center, and the thiophene ring provides a hydrophobic and potentially hydrogen-bonding element. The relative orientation of these features is critical for binding to a specific biological target.
The following table summarizes some general SAR findings for related compound classes.
| Compound Class | Structural Feature Modified | Impact on Activity |
| Piperine Derivatives | Replacement of piperidine with other amines | Can decrease or abolish activity. researchgate.net |
| Ketamine Ester Analogues | Position of substituent on aromatic ring | 2- and 3-positions generally more active than 4-position. mdpi.com |
| MenA Inhibitors | Aromatic substituent on piperidine | Influences potency and lipophilicity. nih.govnih.gov |
Mechanistic Studies of Biological Activity (e.g., proposed binding modes, enzymatic mechanisms)
While direct mechanistic studies on this compound are not extensively available in public literature, its structural features, particularly the 4-hydroxy-4-arylpiperidine core, allow for informed hypotheses regarding its potential biological interactions and mechanisms of action. This class of compounds is known to interact with various receptors in the central nervous system.
The primary proposed mechanism of action for compounds structurally analogous to this compound revolves around their ability to act as ligands for opioid and sigma receptors. The 4-hydroxy-4-arylpiperidine scaffold is a well-established pharmacophore for ligands targeting these receptors.
Research into similar 4-alkyl-4-(3-hydroxyphenyl)-1-methylpiperidines has demonstrated their activity as opioid ligands. nih.gov The stereochemistry at the 4-position of the piperidine ring, specifically the orientation of the aryl group (in this case, thiophene), is a critical determinant of whether the compound acts as an agonist or an antagonist at the opioid receptor. nih.gov Potent opioid agonists in this class typically adopt a chair conformation with the 4-aryl group in an axial position when protonated. nih.gov Conversely, compounds that prefer an equatorial orientation of the 4-aryl group tend to exhibit antagonist properties. nih.gov
Furthermore, the nociceptin (B549756) receptor (NOP), a member of the opioid receptor family, is a known target for 4-hydroxy-4-phenylpiperidine derivatives. nih.govnih.gov Studies on N-(4-piperidinyl)-2-indolinones have shown that modifications to the N-substituent on the piperidine ring can modulate the compound's activity, yielding both potent agonists and antagonists. nih.gov This suggests that the N-methyl group in this compound plays a crucial role in defining its potential interaction and functional effect at the NOP receptor.
In addition to opioid receptors, the sigma receptor family presents another plausible target. Various piperidine derivatives have been identified as potent sigma receptor ligands. nih.govnih.gov For instance, certain cyclopropylmethyl-based piperidine derivatives show high affinity and selectivity for sigma receptors, with stereochemistry again playing a key role in determining whether they act as agonists or antagonists. nih.gov Given that 4-phenyl-1-(4-phenylbutyl) piperidine has been identified as a potent sigma-1 receptor ligand, it is conceivable that this compound could also bind to this receptor. nih.gov
Table of Analogous Compounds and their Receptor Interactions:
| Compound Class | Receptor Target(s) | Key Structural Determinants of Activity |
| 4-alkyl-4-(3-hydroxyphenyl)-1-methylpiperidines | Opioid Receptors | Axial vs. equatorial orientation of the 4-aryl group determines agonist vs. antagonist activity. nih.gov |
| 4-hydroxy-4-phenylpiperidines | Nociceptin Receptor (NOP) | N-substituent modifications can produce both agonists and antagonists. nih.govnih.gov |
| Cyclopropylmethyl-based piperidine derivatives | Sigma Receptors | Stereochemistry is crucial for agonist vs. antagonist profile. nih.gov |
| 4-phenyl-1-(4-phenylbutyl) piperidine | Sigma-1 Receptor | Potent and selective ligand. nih.gov |
Advanced Analytical Methodologies for Research on 1 Methyl 4 Thiophen 2 Yl Piperidin 4 Ol
Chromatographic Techniques for Purity Assessment and Isolation in Research
Chromatography is the cornerstone for the separation and purification of 1-methyl-4-(thiophen-2-yl)piperidin-4-ol from synthetic intermediates, byproducts, and degradants.
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity and quantifying this compound due to its high resolution and sensitivity. Method development typically focuses on reversed-phase chromatography, which separates compounds based on their hydrophobicity.
A typical HPLC method for a related piperidine (B6355638) derivative, 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), involves a reversed-phase C18 column. researchgate.net The mobile phase is often a mixture of an aqueous buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile (B52724). researchgate.net For piperidine derivatives, mobile phase modifiers such as trifluoroacetic acid (TFA) are also common to improve peak shape and resolution. nih.gov Detection is commonly performed using a UV detector, with the wavelength set to an absorption maximum for the thiophene (B33073) chromophore, likely in the 220-240 nm range. researchgate.net
Validation of the HPLC method ensures its reliability for research purposes. Key validation parameters include:
Linearity: Establishing a proportional relationship between detector response and concentration over a specified range. For similar compounds, linearity has been established over ranges like 2-500 ng/ml. researchgate.net
Precision: Assessing the closeness of agreement between a series of measurements, expressed as the relative standard deviation (RSD).
Accuracy: Determining the closeness of the measured value to the true value.
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated. For a related compound, an LOD of 1 ng/ml has been reported. researchgate.net
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Table 1: Example HPLC Parameters for Analysis of Piperidine Derivatives
| Parameter | Setting | Source |
| Column | Reversed-phase C18, 50 x 4.6 mm, 1.8 µm | policija.si |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile | nih.gov |
| Gradient | 5% B to 95% B over 8 minutes | nih.gov |
| Flow Rate | 1.0 mL/min | policija.si |
| Detection | UV at 220 nm | researchgate.net |
| Injection Volume | 1 µL | policija.si |
Direct analysis of this compound by Gas Chromatography (GC) can be challenging due to its polarity and the presence of a hydroxyl group, which can lead to poor peak shape and thermal degradation in the injector or column. However, GC is highly suitable for analyzing volatile impurities from its synthesis or for the analysis of less polar, more volatile derivatives.
For instance, analysis of related piperazine (B1678402) compounds has been successfully performed using a 5% phenyl/95% methyl silicone column. unodc.org A typical GC method would involve a temperature program, such as an initial hold at a lower temperature (e.g., 100-130°C) followed by a ramp to a higher temperature (e.g., 290°C) to elute all components. policija.siunodc.org If derivatization is employed (e.g., silylation of the hydroxyl group to form a trimethylsilyl (B98337) ether), the volatility of the analyte is increased, making it more amenable to GC analysis.
The this compound molecule possesses a stereocenter at the C4 position of the piperidine ring, meaning it exists as a pair of enantiomers. Chiral chromatography is essential for separating and quantifying these enantiomers, which is critical in stereoselective synthesis research. This separation is typically achieved using a chiral stationary phase (CSP) in either HPLC or Supercritical Fluid Chromatography (SFC). The selection of the appropriate CSP and mobile phase is determined empirically through screening various columns and conditions to achieve baseline separation of the two enantiomeric peaks.
Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS/MS, NMR-Mass)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide unparalleled analytical power for structural elucidation and sensitive quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): As an extension of GC, GC-MS combines the separation capabilities of gas chromatography with the mass identification power of mass spectrometry. It is an invaluable tool for identifying unknown impurities or the structure of derivatized analytes. In a typical GC-MS analysis of related heterocyclic compounds, electron ionization (EI) at 70 eV is used, which generates a reproducible fragmentation pattern that serves as a molecular fingerprint. policija.siunodc.org This pattern can be compared against spectral libraries for identification.
Table 2: Typical GC-MS Parameters for Analysis of Related Compounds
| Parameter | Setting | Source |
| Column | 5% phenyl/95% methyl silicone, 30 m x 0.25 mm, 0.25 µm film | unodc.org |
| Carrier Gas | Helium at 1.1-1.2 mL/min | policija.siunodc.org |
| Injector | Splitless or Split (50:1), 250-280°C | policija.siunodc.org |
| Oven Program | 100°C for 5 min, then 10°C/min to 290°C, hold 20 min | unodc.org |
| Ionization Mode | Electron Ionization (EI) at 70 eV | policija.siunodc.org |
| Mass Scan Range | 30-550 amu | policija.siunodc.org |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the benchmark for highly sensitive and selective quantification of compounds in complex matrices. A liquid chromatograph is interfaced with a tandem mass spectrometer, most commonly a triple quadrupole, using an electrospray ionization (ESI) source. nih.gov For this compound, the basic nitrogen atom makes it readily ionizable in positive ion mode. nih.gov The technique can be operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the analyte, minimizing interferences and providing excellent sensitivity. researchgate.net
Nuclear Magnetic Resonance-Mass Spectrometry (NMR-MS): This is a powerful, albeit less common, hyphenated technique that allows for the direct correlation of NMR and MS data from an LC peak. It provides unambiguous structural information, confirming the identity of the parent compound and helping to elucidate the structures of unknown synthesis byproducts or metabolites.
Spectroscopic Techniques for In Situ Reaction Monitoring
Monitoring the progress of the synthesis of this compound in real-time can be achieved using in situ spectroscopic techniques. Fourier-transform infrared (FTIR) or Raman spectroscopy can track the reaction by observing the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands. For example, in a synthesis starting from a ketone precursor, one could monitor the disappearance of the carbonyl (C=O) stretching frequency and the appearance of the alcohol (O-H) stretch of the final product. Similarly, in situ NMR can provide detailed mechanistic and kinetic information as the reaction proceeds.
Stability Studies under Controlled Research Conditions
Assessing the chemical stability of this compound is crucial for understanding its shelf-life and appropriate storage conditions for research purposes. Stability studies involve storing the compound under controlled conditions of temperature, humidity, and light, often following protocols outlined by the International Council for Harmonisation (ICH). At specified time points, samples are withdrawn and analyzed using a validated stability-indicating method, typically HPLC. researchgate.net This analysis quantifies the amount of the parent compound remaining and detects the formation of any degradation products. A decrease in the concentration of the parent compound or the appearance of new peaks in the chromatogram indicates degradation.
Table 3: Example Design for a Research-Scale Stability Study
| Condition | Temperature | Relative Humidity | Time Points |
| Long-Term | 25°C | 60% RH | 0, 3, 6, 9, 12 months |
| Accelerated | 40°C | 75% RH | 0, 1, 3, 6 months |
| Photostability | Controlled Light Exposure | N/A | Post-exposure |
Future Directions in Academic Research of 1 Methyl 4 Thiophen 2 Yl Piperidin 4 Ol
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
Future research will likely focus on developing more efficient and environmentally benign methods for synthesizing 1-methyl-4-(thiophen-2-yl)piperidin-4-ol. Current syntheses of similar 4-aryl-piperidin-4-ols often rely on the addition of organometallic reagents (e.g., Grignard or organolithium compounds) to a piperidone precursor. While effective, these methods can have drawbacks related to substrate scope, functional group tolerance, and the generation of metallic waste.
Prospective synthetic strategies could include:
Flow Chemistry: The use of flow microreactors could enable a more sustainable and efficient synthesis. rsc.org Flow processes offer advantages in terms of precise control over reaction parameters (temperature, pressure, and time), improved safety, and scalability. This could lead to higher yields and purity while minimizing solvent usage and energy consumption. rsc.org
Catalytic Methods: Development of catalytic routes, such as palladium-catalyzed cross-coupling reactions, could provide milder and more versatile alternatives. researchgate.net For instance, novel methods for the synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone have utilized the Shapiro reaction and alkenylsilane cross-coupling. researchgate.net Research into transition-metal-free approaches is also a promising direction. dntb.gov.ua
Sustainable Reagents and Solvents: A key goal will be the incorporation of greener principles, such as using reagents derived from renewable resources and employing environmentally friendly solvents. kit.edu Research could explore enzymatic resolutions or biocatalytic approaches to improve the sustainability profile of the synthesis.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Flow Chemistry | Improved efficiency, safety, scalability, and sustainability. rsc.org | Optimization of reactor design and reaction conditions for continuous production. |
| Catalytic Methods | Milder reaction conditions, broader substrate scope, and reduced waste. researchgate.net | Development of novel catalysts (e.g., palladium, nickel, or transition-metal-free) for aryl group installation. researchgate.netdntb.gov.ua |
| Green Chemistry | Reduced environmental impact, use of renewable feedstocks. kit.edu | Integration of biocatalysis and use of sustainable solvents. |
Advanced Stereochemical Control in Synthesis
The C4 carbon of this compound is a quaternary stereocenter, meaning the compound is chiral. The biological activity of chiral molecules often resides in a single enantiomer. Therefore, developing methods for the asymmetric synthesis of this compound is a critical future direction. Chiral piperidine (B6355638) scaffolds are prevalent in pharmaceuticals, and controlling their stereochemistry can significantly enhance biological activity and selectivity. thieme-connect.comthieme-connect.comdoaj.orgresearchgate.net
Future research in this area could involve:
Chiral Catalysis: The use of chiral phosphines or other organocatalysts in annulation reactions to construct the piperidine ring with high enantioselectivity. nih.gov
Substrate-Controlled Diastereoselective Reactions: Methods like the aza-Prins cyclization could be adapted to create substituted 4-hydroxypiperidines with a high degree of diastereoselectivity. rsc.org
Chiral Auxiliaries: Employing removable chiral auxiliaries to guide the stereoselective addition of the thiophene (B33073) group to the piperidone core.
The ability to selectively synthesize either the (R)- or (S)-enantiomer will be crucial for elucidating structure-activity relationships and for developing enantiomerically pure research tools or therapeutic leads.
Refinement of Computational Models for Predictive Capabilities
In silico methods are indispensable tools in modern chemical research for predicting the properties and activities of new compounds. clinmedkaz.orgclinmedkaz.orgnih.govresearchgate.net For this compound, future computational work will be essential for guiding synthetic efforts and biological screening.
Key areas for development include:
Quantitative Structure-Activity Relationship (QSAR) Models: Developing robust QSAR models based on libraries of thiophene-piperidine analogues can help identify the structural features crucial for a desired biological activity. nih.govtandfonline.comresearchgate.nettandfonline.com These models can correlate physicochemical properties with activities such as receptor binding or enzyme inhibition. nih.govresearchgate.net
Molecular Docking and Dynamics: Using molecular docking simulations to predict how the compound and its analogues bind to various biological targets. nih.govresearchgate.net This can help prioritize which proteins to investigate experimentally. Molecular dynamics simulations can further refine these binding poses and assess the stability of the ligand-protein complex. researchgate.net
ADME/Tox Prediction: Refining algorithms to more accurately predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiles of novel analogues. nih.govresearchgate.net This is critical for designing compounds with better drug-like properties.
These computational approaches will accelerate the research and development cycle by allowing scientists to prioritize the synthesis of compounds with the highest probability of success. researchgate.net
Exploration of Additional Biological Targets and Mechanisms (Non-Clinical)
The piperidine scaffold is a common feature in drugs targeting the central nervous system (CNS). clinmedkaz.orgclinmedkaz.org Computational tools can predict a wide spectrum of potential biological activities for novel piperidine derivatives, including effects on enzymes, receptors, ion channels, and transport systems. clinmedkaz.orgclinmedkaz.org
Future non-clinical research should aim to:
Broad Target Screening: Perform high-throughput screening against a diverse panel of biological targets, particularly those implicated in neurological disorders. This could include G-protein coupled receptors (GPCRs), ion channels, and enzymes like monoamine oxidase.
Mechanism of Action Studies: Once a primary target is identified, detailed in vitro and cell-based assays will be needed to elucidate the precise mechanism of action. For example, determining if the compound acts as an agonist, antagonist, or allosteric modulator of a receptor.
Phenotypic Screening: Utilize phenotypic screening in relevant cell models (e.g., neuronal cell lines) to uncover unexpected biological activities or therapeutic potentials that may not be apparent from target-based approaches.
The thiophene moiety in the structure is also present in several approved drugs, such as the antiplatelet agent clopidogrel, suggesting that its electronic and steric properties could confer unique pharmacological activities. nih.gov
Design and Synthesis of Next-Generation Analogues for Specific Research Probes
Building upon the core structure of this compound, a key future direction will be the rational design and synthesis of analogues to serve as specialized research probes. nih.gov This involves systematically modifying different parts of the molecule to fine-tune its properties.
Potential modifications and their rationale are summarized below:
| Molecular Substructure | Potential Modifications | Research Goal |
| Piperidine Nitrogen | Variation of the N-methyl group to other alkyls, aryls, or functionalized chains. | Modulate basicity, lipophilicity, and target engagement. |
| Thiophene Ring | Substitution at other positions (3, 4, 5); replacement with other heterocycles (e.g., furan, pyridine (B92270), thiazole). | Probe the importance of the thiophene sulfur and aromatic system for binding; alter electronic properties. |
| 4-Hydroxyl Group | Esterification, etherification, or replacement with other functional groups (e.g., amine, fluorine). | Investigate the role of the hydroxyl as a hydrogen bond donor/acceptor; improve metabolic stability or membrane permeability. |
This systematic approach, often referred to as generating a structure-activity relationship (SAR), is fundamental to transforming a simple chemical entity into a potent and selective tool for biological research. nih.gov
Potential Applications as Research Tools or Chemical Probes in Various Scientific Disciplines
The culmination of the aforementioned research directions would be the establishment of this compound and its optimized analogues as valuable research tools. Based on its structural features, which are common in CNS-active agents, the compound could be developed into a chemical probe to study neurological processes.
Potential applications include:
A Selective Ligand for a Specific Receptor Subtype: If an analogue is found to bind with high affinity and selectivity to a particular neurotransmitter receptor or transporter, it could be used to study the role of that protein in neuronal signaling and behavior.
A Tool for Target Validation: A potent and selective probe derived from this scaffold could be used to validate a novel protein as a potential drug target for neurological or psychiatric disorders.
An Imaging Agent: By incorporating a suitable radionuclide, an analogue could be developed as a positron emission tomography (PET) ligand to visualize its target in the living brain, aiding in disease diagnosis and drug development.
The systematic exploration of its synthesis, stereochemistry, biological activity, and derivatization will pave the way for its use as a sophisticated chemical probe, contributing to a deeper understanding of complex biological systems.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, piperidin-4-ol derivatives are often synthesized by reacting 4-(4-chlorophenyl)piperidin-4-ol with thiophene-2-carbaldehyde under basic conditions . Optimization involves varying catalysts (e.g., HCl, HNO₃), reaction temperatures (57–63°C), and purification steps (e.g., column chromatography, recrystallization) to improve yield and purity. Purity validation via HPLC (≥95%) and structural confirmation via NMR (e.g., ¹H, ¹³C) are critical .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy : ¹H NMR (δ 1.2–3.5 ppm for piperidine protons; δ 6.5–7.2 ppm for thiophene protons) and ¹³C NMR (e.g., C=O at ~210 ppm).
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles (e.g., C–S bond: ~1.70 Å in thiophene derivatives). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) .
Q. How is the preliminary biological activity of this compound assessed in vitro?
- Methodological Answer : Screen for pharmacological activity using receptor-binding assays (e.g., 5-HT1F, dopamine D2 receptors) at concentrations of 1–100 µM. For example, HEK293T cells transfected with 5-HT1F cDNA and treated with the compound can measure Gi/o-coupled cAMP inhibition via luminescence assays (EC₅₀ ~47 nM) . Control experiments (e.g., isoproterenol for cAMP induction) and toxicity assays (MTT/CCK-8) ensure specificity .
Advanced Research Questions
Q. How can synthetic yield and enantiomeric purity be improved for scale-up studies?
- Methodological Answer :
- Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric synthesis.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates, while ethanol/water mixtures improve crystallization.
- Chiral HPLC : Use columns like Chiralpak AD-H to separate enantiomers and quantify enantiomeric excess (≥99%) .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) may arise from structural modifications (e.g., phosphorylation at the piperidine nitrogen). Compare analogues like 3,5-bis(thienylidene)piperid-4-one derivatives :
- Structural Analysis : Use SCXRD to confirm substituent positions.
- Assay Conditions : Standardize cell lines (e.g., primary vs. HEK293T), incubation times, and buffer pH.
- Meta-Analysis : Cross-reference Ki values from radioligand binding assays (e.g., ³H-LSD for 5-HT1F affinity) .
Q. What molecular interactions govern the compound’s activity in crystal packing and receptor binding?
- Methodological Answer :
- Crystal Packing : SCXRD reveals dominant interactions (e.g., C–H···O hydrogen bonds, S···π contacts in thiophene rings) .
- Receptor Docking : Molecular dynamics simulations (e.g., AutoDock Vina) identify key residues (e.g., Ser193 in 5-HT1F for hydrogen bonding) .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer :
- Core Modifications : Introduce substituents at the piperidine N-methyl group (e.g., aryl, phosphorylated groups) .
- Bioisosteres : Replace thiophene with furan or pyridine rings to assess electronic effects.
- Pharmacokinetics : Measure logP (octanol-water partition) and metabolic stability via liver microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
